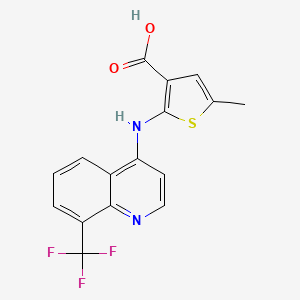
5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid is a complex organic compound with a unique structure that combines a quinoline moiety with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid typically involves multiple steps, including the formation of the quinoline and thiophene rings, followed by their coupling. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions may produce thiophene derivatives with modified side chains.
Scientific Research Applications
5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-((8-(trifluoromethyl)quinolin-4-yl)amino)thiophene-3-carboxylic acid: shares similarities with other quinoline and thiophene derivatives, such as quinolinyl-pyrazoles and fused-thiophenes
Quinolinyl-pyrazoles: These compounds have similar quinoline structures but differ in their pyrazole moieties, leading to different biological activities.
Fused-thiophenes: These compounds have similar thiophene structures but differ in their fused ring systems, affecting their electronic properties.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline moiety with a thiophene ring, along with the presence of a trifluoromethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H11F3N2O2S |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
5-methyl-2-[[8-(trifluoromethyl)quinolin-4-yl]amino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H11F3N2O2S/c1-8-7-10(15(22)23)14(24-8)21-12-5-6-20-13-9(12)3-2-4-11(13)16(17,18)19/h2-7H,1H3,(H,20,21)(H,22,23) |
InChI Key |
INZQXLVJYGQYPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















